Methyl methyl(phenyl)phosphinite
Description
Methyl methyl(phenyl)phosphinite (MMPP) is an organophosphorus compound characterized by a central phosphorus atom bonded to two methyl groups and one phenyl group, with an oxygen atom completing the tetrahedral geometry (P–O bond). This phosphinite ligand is notable for its role in coordination chemistry and catalysis, particularly in transition metal complexes . Its structure allows for tunable steric and electronic properties, making it valuable in asymmetric hydrogenation, hydrofunctionalization, and bond activation reactions .
Properties
CAS No. |
94235-66-2 |
|---|---|
Molecular Formula |
C8H11OP |
Molecular Weight |
154.15 g/mol |
IUPAC Name |
methoxy-methyl-phenylphosphane |
InChI |
InChI=1S/C8H11OP/c1-9-10(2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
AYONMNBPTOIWCK-UHFFFAOYSA-N |
Canonical SMILES |
COP(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Chemical Context and Structural Properties
Methyl methyl(phenyl)phosphinite features a phosphorus atom bonded to a methyl group, a methoxy group, and a phenyl substituent. Its molecular weight is 154.15 g/mol, with the SMILES representation COP(C)C1=CC=CC=C1. The compound’s stereoelectronic properties make it valuable as a ligand or intermediate in asymmetric catalysis, though its synthesis requires precise control to avoid hydrolysis or side reactions.
Grignard Reagent-Based Synthesis
General Reaction Mechanism
The predominant method involves reacting methylmagnesium chloride (MeMgCl) with chlorinated dialkoxy phosphines. For this compound, chloromethoxy(phenyl)phosphine serves as the electrophilic partner. The reaction proceeds via nucleophilic substitution, where the Grignard reagent’s methyl group displaces chloride, forming the P–C bond:
$$ \text{MeMgCl} + \text{ClP(OCH₃)(C₆H₅)} \rightarrow \text{MeP(OCH₃)(C₆H₅)} + \text{MgCl₂} $$
Process Optimization
Key parameters include:
- Temperature : Maintaining −40°C to −15°C prevents premature hydrolysis of the phosphinite.
- Solvent : Tetrahydrofuran (THF) or dioxane ensures reagent solubility and reaction homogeneity.
- Catalyst : Quaternary ammonium salts (e.g., cetyltributylphosphonium chloride) enhance reaction rates by stabilizing intermediates.
Table 1: Representative Reaction Conditions from Patent CN105131034A
| Example | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (GC) | |
|---|---|---|---|---|---|---|
| 1 | THF | −20 to −15 | Cetyltributylphosphonium chloride | 85 | 95 | |
| 4 | Dioxane | −15 to −20 | None | 78 | 95 | |
| 8 | THF/Toluene | −20 to −15 | Sodium chloride | 89 | 96 |
Purification Strategies
Hydrate Coprecipitation
Post-reaction mixtures contain MgCl₂ byproducts, which are removed via salt-induced hydrate precipitation. Adding saturated NaCl or MgCl₂ solutions at −20°C causes MgCl₂·nH₂O to crystallize, leaving the phosphinite in the organic phase. Filtration followed by vacuum distillation isolates the product, as demonstrated in Examples 1–8.
Characterization and Quality Control
Spectroscopic Analysis
¹H NMR (500 MHz, CDCl₃) of diethyl methyl-phosphonite—a structural analog—reveals diagnostic peaks at δ 1.37 (t, J=7.0 Hz, CH₂CH₃), 4.15 (m, OCH₂), and 7.23 (d, J=539 Hz, P–H). While specific data for this compound is limited, analogous splitting patterns confirm successful P–C bond formation.
Industrial Scalability and Challenges
The patent CN105131034A addresses scalability hurdles in Grignard-based routes:
- Vacuum Requirements : Early methods required high-vacuum distillation, which is energy-intensive and equipment-demanding. The patented hydrate precipitation bypasses this, cutting energy use by 40%.
- Byproduct Management : Residual MgCl₂ can catalyze phosphinite decomposition. The coprecipitation step reduces Mg²⁺ content to <50 ppm, enhancing product stability.
Alternative Pathways and Comparative Analysis
While Grignard methods dominate, potential alternatives include:
- Phosphonite Transesterification : Reacting trimethyl phosphite with phenylphosphonous dichloride, though this risks forming P–O–P byproducts.
- Metal-Catalyzed Coupling : Palladium-mediated cross-coupling of methylphosphonite esters with aryl halides, yet this remains unexplored for methyl(phenyl) derivatives.
The Grignard approach remains superior due to milder conditions and higher atom economy (82% vs. 65% for transesterification).
Chemical Reactions Analysis
Types of Reactions: Methyl methyl(phenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphinic acids.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinites.
Hydrolysis: Phosphinic acids.
Comparison with Similar Compounds
Comparison with Similar Phosphinite Compounds
Structural Analogues: Substituent Effects
Phosphinites vary widely based on substituents at phosphorus. Key analogues include:
Key Findings :
Stability and Reactivity
- Base Sensitivity: MMPP’s P–O bond is labile under basic conditions, leading to ligand degradation . In contrast, monodentate phosphines (e.g., PMe3) are base-stable .
- Thermal Stability : Arylphosphinites (e.g., diphenylphosphinite) exhibit higher thermal stability than alkyl analogues due to aromatic conjugation .
Catalytic Performance
MMPP and related phosphinites are compared in hydrogenation and hydrofunctionalization:
Table 2: Enantioselectivity in Asymmetric Hydrogenation
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